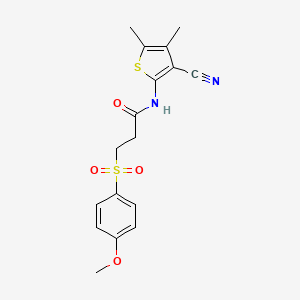
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C17H18N2O4S2 and its molecular weight is 378.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C16H19N3O3S, with a molecular weight of approximately 345.4 g/mol. The structural features include a thiophene ring, a cyano group, and a sulfonamide moiety which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. The general synthetic route can be summarized as follows:
- Formation of Thiophene Derivative : Starting with 4,5-dimethylthiophene, the cyano group is introduced via nucleophilic substitution.
- Sulfonamide Formation : The sulfonamide group is added to the propanamide backbone through a coupling reaction.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line Tested | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HL-60 (Leukemia) | 5 | 10 |
| Compound B | HCT116 (Colorectal) | 12 | 8 |
| Target Compound | HSC-2 (Oral Cancer) | 8 | 9 |
CC50 refers to the concentration required to inhibit cell growth by 50%.
The proposed mechanisms of action for compounds in this class include:
- Induction of Apoptosis : Activation of caspases and mitochondrial depolarization leading to programmed cell death.
- Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells, preventing further cell division.
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress within cancer cells leading to cell death.
Case Studies
A notable case study involved a series of experiments where this compound was tested against several human cancer cell lines. The results indicated significant cytotoxic effects particularly in leukemia and colorectal cancer models.
Experimental Setup
- Cell Culture : Human cancer cell lines were cultured under standard conditions.
- Treatment : Cells were treated with varying concentrations of the compound.
- Assessment : Cell viability was assessed using the MTT assay after 48 hours.
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-11-12(2)24-17(15(11)10-18)19-16(20)8-9-25(21,22)14-6-4-13(23-3)5-7-14/h4-7H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTIYEZBOACDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













